N-(2,6-difluorophenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide N-(2,6-difluorophenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 899959-88-7
VCID: VC4375219
InChI: InChI=1S/C20H16F3N3O/c21-14-8-6-13(7-9-14)19-17-5-2-10-25(17)11-12-26(19)20(27)24-18-15(22)3-1-4-16(18)23/h1-10,19H,11-12H2,(H,24,27)
SMILES: C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)C(=O)NC4=C(C=CC=C4F)F
Molecular Formula: C20H16F3N3O
Molecular Weight: 371.363

N-(2,6-difluorophenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

CAS No.: 899959-88-7

Cat. No.: VC4375219

Molecular Formula: C20H16F3N3O

Molecular Weight: 371.363

* For research use only. Not for human or veterinary use.

N-(2,6-difluorophenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide - 899959-88-7

Specification

CAS No. 899959-88-7
Molecular Formula C20H16F3N3O
Molecular Weight 371.363
IUPAC Name N-(2,6-difluorophenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Standard InChI InChI=1S/C20H16F3N3O/c21-14-8-6-13(7-9-14)19-17-5-2-10-25(17)11-12-26(19)20(27)24-18-15(22)3-1-4-16(18)23/h1-10,19H,11-12H2,(H,24,27)
Standard InChI Key QWEHXOGGFJTNCQ-UHFFFAOYSA-N
SMILES C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)C(=O)NC4=C(C=CC=C4F)F

Introduction

N-(2,6-difluorophenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound belonging to the class of aromatic anilides. It features a pyrrolo[1,2-a]pyrazine core with two fluorinated phenyl groups attached to the nitrogen atoms, suggesting potential bioactivity, particularly in pharmaceutical contexts.

Synthesis Methods

The synthesis of N-(2,6-difluorophenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to purify and characterize the final product.

Potential Applications

This compound has potential applications in medicinal chemistry due to its unique structure and the presence of fluorinated phenyl groups. Further studies are essential to fully explore its pharmacological profile and therapeutic potential.

Mechanism of Action

The mechanism of action for this compound is still under investigation. Current research aims to elucidate specific targets and pathways affected by this compound, which could provide insights into its potential therapeutic uses.

Analytical Techniques

Techniques like differential scanning calorimetry (DSC) could provide further insights into thermal properties, while NMR and HPLC are crucial for purification and characterization.

Comparison with Similar Compounds

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator